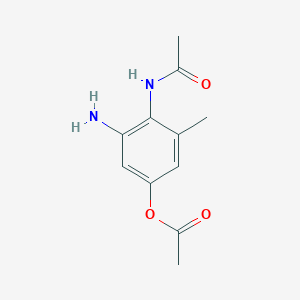
4-Acetamido-3-amino-5-methylphenyl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Acetamido-3-amino-5-methylphenyl acetate is an organic compound that belongs to the class of aromatic amides. This compound is characterized by the presence of an acetamido group, an amino group, and a methyl group attached to a phenyl ring, along with an acetate ester functional group. The unique arrangement of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetamido-3-amino-5-methylphenyl acetate typically involves the following steps:
Nitration: The starting material, 4-methylphenol, undergoes nitration to introduce a nitro group at the 3-position, yielding 4-methyl-3-nitrophenol.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon, resulting in 4-methyl-3-aminophenol.
Acetylation: The amino group is acetylated using acetic anhydride to form 4-acetamido-3-amino-5-methylphenol.
Esterification: Finally, the phenolic hydroxyl group is esterified with acetic anhydride to yield this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve similar steps but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
化学反应分析
Types of Reactions
4-Acetamido-3-amino-5-methylphenyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the acetamido group to an amino group or to reduce other functional groups present in the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3), while nucleophilic substitution may use reagents like sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups such as halogens or nitro groups.
科学研究应用
4-Acetamido-3-amino-5-methylphenyl acetate has several scientific research applications, including:
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.
Medicine: The compound can serve as a precursor for the synthesis of pharmaceutical agents with potential therapeutic effects.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 4-Acetamido-3-amino-5-methylphenyl acetate depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, modulating their activity. The acetamido and amino groups can form hydrogen bonds with target molecules, influencing their function. The exact molecular targets and pathways involved vary based on the context of use.
相似化合物的比较
Similar Compounds
4-Acetamido-3-amino-5-methylbenzoic acid: Similar structure but with a carboxylic acid group instead of an acetate ester.
4-Acetamido-3-amino-5-methylphenol: Similar structure but with a hydroxyl group instead of an acetate ester.
4-Acetamido-3-amino-5-methylbenzamide: Similar structure but with an amide group instead of an acetate ester.
Uniqueness
4-Acetamido-3-amino-5-methylphenyl acetate is unique due to the presence of both an acetamido group and an acetate ester, which imparts distinct chemical properties and reactivity. This combination of functional groups allows for specific interactions in chemical and biological systems, making it valuable for various applications.
属性
分子式 |
C11H14N2O3 |
|---|---|
分子量 |
222.24 g/mol |
IUPAC 名称 |
(4-acetamido-3-amino-5-methylphenyl) acetate |
InChI |
InChI=1S/C11H14N2O3/c1-6-4-9(16-8(3)15)5-10(12)11(6)13-7(2)14/h4-5H,12H2,1-3H3,(H,13,14) |
InChI 键 |
VWLOUMQHWJKUCL-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=C1NC(=O)C)N)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


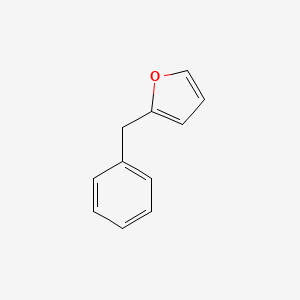
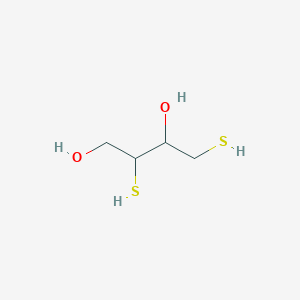
![4-[(1,3-Diaminopropan-2-yl)oxy]-4-oxobutanoate](/img/structure/B12535778.png)
![N-hydroxy-4-[(2-propylpentanoylamino)methyl]benzamide](/img/structure/B12535781.png)
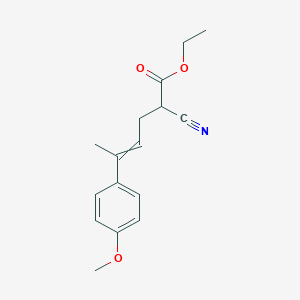
![2-Oxazolidinone, 4-decyl-3-[(4-methylphenyl)sulfonyl]-](/img/structure/B12535784.png)
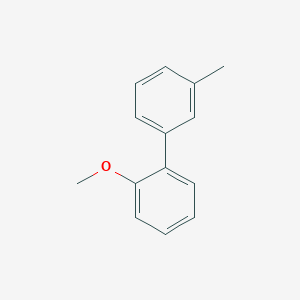

![2-(4'-Methoxy-5-(trifluoromethyl)-[1,1'-biphenyl]-2-yl)pyridine](/img/structure/B12535801.png)
![4-Fluoro-7-(1H-1,2,3-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B12535804.png)
![1H-Indole-3-decanol, 5-methoxy-1-[(4-methoxyphenyl)sulfonyl]-](/img/structure/B12535829.png)

![5-Amino-2,7-diphenylpyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B12535841.png)
![(2S,3S)-2-Ethenyl-3-ethyl-1-[(R)-2-methylpropane-2-sulfinyl]aziridine](/img/structure/B12535849.png)
